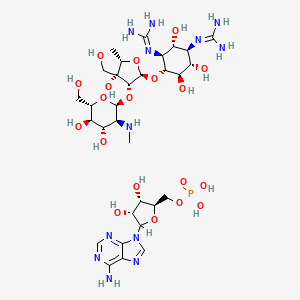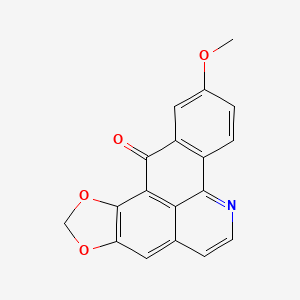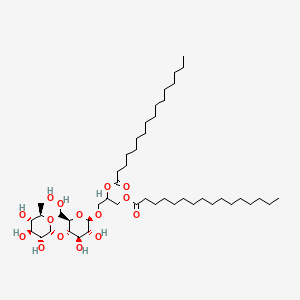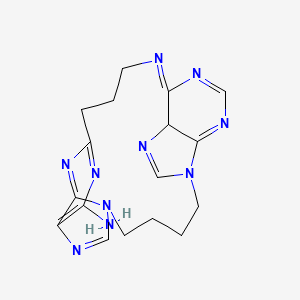
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate
Übersicht
Beschreibung
1,2-Dihexadecyl-sn-glycero-3-phosphocholine is a synthetic ether-linked phospholipid. It contains hexadecyl groups at the sn-1 and sn-2 positions. This compound is commonly used in the generation of liposomes and artificial membranes to study membrane dynamics .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,2-Dihexadecyl-sn-glycero-3-Phosphocholin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Verätherung von Glycerin mit Hexadecyl-bromid beinhaltet, gefolgt von der Phosphorylierung mit Phosphocholin . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von wasserfreien Lösungsmitteln und Katalysatoren, um die Verätherungs- und Phosphorylierungsreaktionen zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,2-Dihexadecyl-sn-glycero-3-Phosphocholin umfasst eine großtechnische Synthese unter Verwendung ähnlicher Synthesewege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Das Verfahren kann zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,2-Dihexadecyl-sn-glycero-3-Phosphocholin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Phospholipide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Phospholipid zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Phosphocholingruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Phospholipide mit veränderten funktionellen Gruppen.
Reduktion: Reduzierte Phospholipide mit modifizierten funktionellen Gruppen.
Substitution: Phospholipide mit neuen funktionellen Gruppen, die die Phosphocholingruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
1,2-Dihexadecyl-sn-glycero-3-Phosphocholin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird zur Untersuchung von Lipidmembranen und deren Dynamik verwendet.
Biologie: Wird bei der Erzeugung von Liposomen für die Medikamentenverabreichung und Membranstudien eingesetzt.
Medizin: Wird auf sein Potenzial in Medikamentenverabreichungssystemen und als Bestandteil lipidbasierter Therapien untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Dihexadecyl-sn-glycero-3-Phosphocholin beinhaltet seine Einlagerung in Lipiddoppelschichten, wo es die Membranfluidität und -dynamik beeinflusst. Die Verbindung interagiert mit anderen Lipiden und Proteinen innerhalb der Membran und beeinflusst deren Funktion und Verhalten. Zu den molekularen Zielstrukturen gehören Membranproteine und Lipiddomänen, und die beteiligten Pfade beziehen sich auf Membransignalisierung und -transport .
Wirkmechanismus
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and dynamics. The compound interacts with other lipids and proteins within the membrane, affecting their function and behavior. The molecular targets include membrane proteins and lipid domains, and the pathways involved are related to membrane signaling and transport .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2-Dioleoyl-sn-glycero-3-Phosphocholin: Enthält Oleoylgruppen anstelle von Hexadecylgruppen.
1,2-Dipalmitoyl-sn-glycero-3-Phosphocholin: Enthält Palmitoylgruppen anstelle von Hexadecylgruppen.
1,2-Dihexadecyl-sn-glycero-3-Phosphoethanolamin: Enthält eine Phosphoethanolamingruppe anstelle von Phosphocholin.
Einzigartigkeit
1,2-Dihexadecyl-sn-glycero-3-Phosphocholin ist aufgrund seiner ethergebundenen Hexadecylgruppen einzigartig, die im Vergleich zu estergebundenen Phospholipiden Stabilität und Hydrolyseresistenz bieten. Dies macht es besonders nützlich für Studien zur Membrandynamik und -stabilität .
Eigenschaften
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIGLPPQBNUFP-RRHRGVEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36314-47-3 | |
| Record name | 1,2-Dihexadecyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-[7-(hexadecyloxy)-4-oxido-3,5,9-trioxa-4-phosphapentacosyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







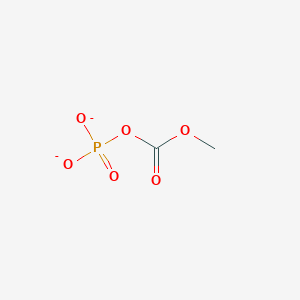
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)
![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)
